molecular formula C11H12N2O2 B1500449 3-(4-Ethoxyphenyl)-1H-pyrazol-5(4H)-one

3-(4-Ethoxyphenyl)-1H-pyrazol-5(4H)-one

Cat. No.: B1500449
M. Wt: 204.22 g/mol
InChI Key: QKJUYIIKALRPSP-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a five-membered pyrazolone ring substituted at the 3-position with a 4-ethoxyphenyl group. Pyrazolones are heterocyclic compounds with a ketone group at the 5-position, making them versatile intermediates in medicinal and industrial chemistry. This compound is synthesized via condensation of hydrazine derivatives with β-keto esters under basic conditions, followed by functionalization through multicomponent reactions . Its structure allows for tautomerism between 1,4-dihydro and 2,4-dihydro forms when the N1 position is unsubstituted . Applications include serving as a precursor for bioactive molecules, such as anti-inflammatory and antimicrobial agents .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C11H12N2O2/c1-2-15-9-5-3-8(4-6-9)10-7-11(14)13-12-10/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

QKJUYIIKALRPSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The 4-ethoxyphenyl group distinguishes this compound from analogs with substituents like methoxy, nitro, trifluoromethyl, or halogens. provides a series of (Z)-4-benzylidene derivatives with varying aryl substituents, highlighting how substituents influence melting points and spectral properties:

Compound (Substituents) Melting Point (°C) Key ¹H-NMR Shifts (δ, ppm)
1c (4-Nitrophenyl) 213–215 7.90 (d, J=8.8 Hz, Ar-H)
1d (4-Trifluoromethylphenyl) 144–147 7.75 (d, J=8.2 Hz, Ar-H)
1h (3,4-Dichlorophenyl) 164–166 7.55–7.62 (m, Ar-H)

The ethoxy group in 3-(4-Ethoxyphenyl)-1H-pyrazol-5(4H)-one contributes to moderate solubility in polar solvents, whereas electron-withdrawing groups (e.g., nitro or trifluoromethyl) lower melting points but enhance lipophilicity .

Preparation Methods

Cyclization of Chalcones with Hydrazine Hydrate

The most prevalent method involves the reaction of chalcones bearing a 4-ethoxyphenyl substituent with hydrazine hydrate in acidic or neutral media to form the pyrazolone ring.

  • Starting Material: 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one or similar chalcones.
  • Reagents: Hydrazine hydrate, often in acetic acid or ethanol as solvent.
  • Conditions: Reflux or heating at moderate temperatures (typically 60–100°C).
  • Mechanism: Nucleophilic attack of hydrazine on the α,β-unsaturated ketone followed by cyclization and tautomerization to yield the pyrazolone.

This method was detailed in a study synthesizing related pyrazolone derivatives where hydrazine hydrate in acetic acid was used, resulting in high purity products confirmed by IR, 1H-NMR, and 13C-NMR spectral data.

Detailed Preparation Procedure (Based on Literature)

Step Description Conditions Notes
1 Preparation of chalcone precursor with 4-ethoxyphenyl substituent Claisen–Schmidt condensation between 4-ethoxybenzaldehyde and appropriate ketone Typically base-catalyzed (NaOH or KOH) in ethanol
2 Reaction of chalcone with hydrazine hydrate Reflux in acetic acid or ethanol for several hours (4–12 h) Hydrazine hydrate acts as nucleophile to form pyrazoline intermediate
3 Cyclization to pyrazolone Continued heating promotes ring closure and tautomerization Monitoring by TLC or HPLC recommended
4 Isolation and purification Cooling, filtration, washing with cold solvents (ethanol or toluene), drying under vacuum Yields typically range 70–90%

Example Synthesis from Literature

In a 2018 study, the synthesis of a pyrazolone derivative structurally related to 3-(4-ethoxyphenyl)-1H-pyrazol-5(4H)-one was accomplished by:

  • Heating the chalcone precursor with hydrazine hydrate in acetic acid.
  • The reaction mixture was refluxed until completion.
  • The product was isolated by filtration after cooling, washed, and dried.
  • Characterization confirmed the formation of the pyrazolone ring with expected spectral features (C=O stretch around 1722 cm⁻¹ in IR, characteristic proton signals in NMR).

Alternative Preparation Methods

While the chalcone-hydrazine route is standard, other methods include:

Purification and Yield Optimization

  • Reaction mixtures are commonly quenched with water and extracted with organic solvents.
  • Washing with aqueous sodium bicarbonate and brine solutions removes acidic impurities.
  • Crystallization from ethanol or toluene enhances purity.
  • Drying under reduced pressure at moderate temperatures (40–50°C) prevents decomposition.
  • Typical yields reported range from 70% to 90%, depending on reaction scale and conditions.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Starting materials 4-ethoxybenzaldehyde, chalcone, hydrazine hydrate Purity >98% recommended
Solvent Acetic acid, ethanol Acetic acid favors cyclization
Temperature 60–100°C Reflux conditions common
Reaction time 4–12 hours Monitored by TLC
Workup Water quench, organic extraction Sodium bicarbonate wash to neutralize acid
Purification Filtration, washing with ethanol/toluene, drying Vacuum drying at 40–50°C
Yield 70–90% High yield with optimized conditions

Research Findings and Analytical Characterization

  • IR spectra show characteristic carbonyl stretching at ~1720 cm⁻¹.
  • 1H-NMR signals include aromatic protons (7.0–7.8 ppm), ethoxy group protons (triplet at ~1.4 ppm for CH3 and quartet at ~4.0 ppm for CH2), and pyrazolone ring protons.
  • 13C-NMR confirms carbonyl and aromatic carbons.
  • Mass spectrometry validates molecular weight.
  • Crystallographic studies (where available) confirm the pyrazolone ring structure and substitution pattern.

Q & A

Q. How are pyrazolone derivatives optimized for dual applications in medicinal and materials chemistry?

  • Dual-functional design : Introduce pharmacophores (e.g., 4-methoxyphenyl) for anticancer activity (IC50_{50} ~10 µM) while retaining chromophoric properties for dyes .
  • Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., -CF3_3 vs. -OCH3_3) with bioactivity and λmax_{\text{max}} shifts .

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